molecular formula C10H15FN5O13P3 B075282 2-Fluoro-ATP CAS No. 1492-62-2

2-Fluoro-ATP

Cat. No.: B075282
CAS No.: 1492-62-2
M. Wt: 525.17 g/mol
InChI Key: PIOKUWLZUXUBCO-UUOKFMHZSA-N
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Description

2-Fluoro-adenosine-5’-triphosphate (2-Fluoro-ATP) is a fluorinated analogue of adenosine-5’-triphosphate (ATP) This compound is particularly significant in biochemical and pharmaceutical research due to its ability to act as a substrate for various ATP-dependent enzymes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-ATP typically involves the fluorination of adenosine-5’-triphosphate. One common method is the enzymatic synthesis, where nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases are used as biocatalysts. This method is efficient and can be applied to a wide range of nucleotide products .

Industrial Production Methods: Industrial production of this compound often employs a modular enzymatic cascade synthesis. This method allows for the conversion of nucleosides to nucleoside-5’-triphosphates in a one-pot process, making it suitable for large-scale production . The process is sustainable and can achieve high conversion rates for both natural and modified nucleotides.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-ATP undergoes various biochemical reactions, including phosphorylation, hydrolysis, and transferase reactions. It serves as a substrate for enzymes such as kinases, synthetases, and hydrolases .

Common Reagents and Conditions:

    Phosphorylation: Typically involves nucleoside kinases and adenosine triphosphate as phosphate donors.

    Hydrolysis: Catalyzed by hydrolases under physiological conditions.

    Transferase Reactions: Involves transferases that utilize ATP as a cofactor.

Major Products: The major products formed from these reactions include phosphorylated intermediates and hydrolyzed products such as adenosine diphosphate and adenosine monophosphate .

Mechanism of Action

2-Fluoro-ATP exerts its effects by acting as a substrate for ATP-dependent enzymes. The fluorine atom at the 2-position of the adenine ring enhances its binding affinity and specificity for these enzymes. This modification allows for the detailed study of enzyme mechanisms and interactions using NMR spectroscopy . The compound is particularly useful in identifying inhibitors and activators of enzymatic reactions .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-ATP is unique due to its universal applicability as a substrate for ATP-dependent enzymes. Unlike other fluorinated analogues, it is suitable for a wide range of enzymatic reactions, making it a versatile tool in biochemical and pharmaceutical research .

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN5O13P3/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOKUWLZUXUBCO-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN5O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164197
Record name 2-Fluoro-ATP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1492-62-2
Record name 2-Fluoro-ATP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoro-ATP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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